molecular formula C22H33N5O8S B14199375 L-Seryl-L-phenylalanylglycyl-L-methionyl-L-serine CAS No. 883969-63-9

L-Seryl-L-phenylalanylglycyl-L-methionyl-L-serine

Cat. No.: B14199375
CAS No.: 883969-63-9
M. Wt: 527.6 g/mol
InChI Key: LZKCPQDTCXBHFV-QAETUUGQSA-N
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Description

L-Seryl-L-phenylalanylglycyl-L-methionyl-L-serine is a synthetic peptide composed of five amino acids: serine, phenylalanine, glycine, methionine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-phenylalanylglycyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine, methionine, and the final serine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-phenylalanylglycyl-L-methionyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for amino acid substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-phenylalanylglycyl-L-methionyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-phenylalanylglycyl-L-methionyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may act as an enzyme inhibitor or activator, influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-phenylalanylglycyl-L-methionyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions with various molecular targets, making it valuable for diverse applications.

Conclusion

This compound is a synthetic peptide with significant potential in scientific research and industrial applications. Its unique properties and ability to undergo various chemical reactions make it a valuable tool for studying peptide chemistry and developing new therapeutic agents.

Properties

CAS No.

883969-63-9

Molecular Formula

C22H33N5O8S

Molecular Weight

527.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C22H33N5O8S/c1-36-8-7-15(21(33)27-17(12-29)22(34)35)25-18(30)10-24-20(32)16(26-19(31)14(23)11-28)9-13-5-3-2-4-6-13/h2-6,14-17,28-29H,7-12,23H2,1H3,(H,24,32)(H,25,30)(H,26,31)(H,27,33)(H,34,35)/t14-,15-,16-,17-/m0/s1

InChI Key

LZKCPQDTCXBHFV-QAETUUGQSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Origin of Product

United States

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